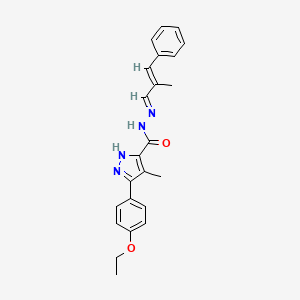
5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide is a complex organic compound with the molecular formula C23H24N4O2 and a molecular weight of 388.473 g/mol . This compound is part of a class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide typically involves the reaction of 4-ethoxyphenylhydrazine with 4-methyl-2H-pyrazole-3-carboxylic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (2-CL-benzylidene)hydrazide: Similar structure but with a chlorine substituent.
5-(4-MEO-PH)-2H-pyrazole-3-carboxylic acid (2-ME-3-phenyl-allylidene)hydrazide: Similar structure but with a methoxy substituent.
Uniqueness
5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide is unique due to its specific ethoxy and allylidene substituents, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-4-29-20-12-10-19(11-13-20)21-17(3)22(26-25-21)23(28)27-24-15-16(2)14-18-8-6-5-7-9-18/h5-15H,4H2,1-3H3,(H,25,26)(H,27,28)/b16-14+,24-15+ |
InChI Key |
RAMNIWWHFJIPDV-NJLMASNVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



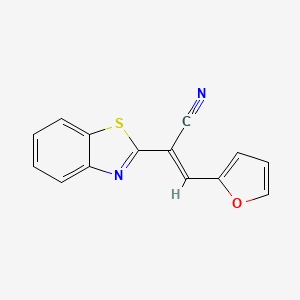

![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)
![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)
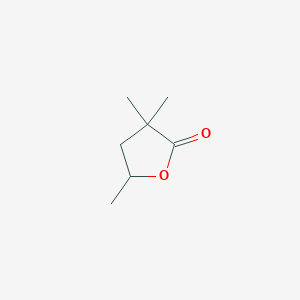
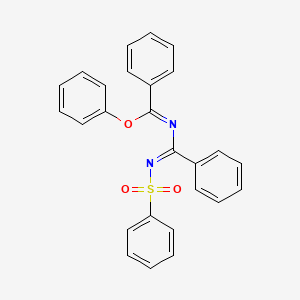
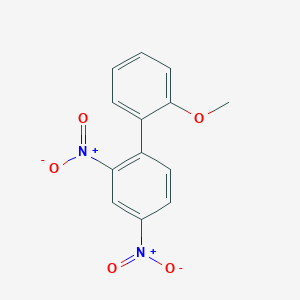
acetate](/img/structure/B12002765.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)
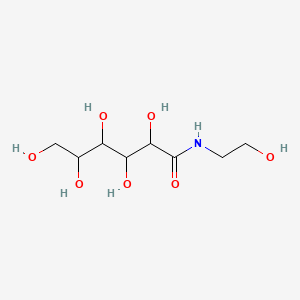
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)
